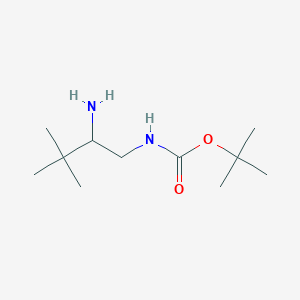

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

描述

Chemical Abstracts Service Registry and Classification

The Chemical Abstracts Service has assigned the unique registry number 1218943-99-7 to this compound, providing an unambiguous identifier for scientific and commercial purposes. This registry number ensures precise identification across various databases and literature sources, preventing confusion with structurally similar compounds. The assignment of this specific number indicates that the compound has been sufficiently characterized and documented to warrant inclusion in the comprehensive chemical registry system.

Classification within chemical taxonomy systems places this compound among the carbamic acid derivatives, specifically those featuring tert-butyl ester protection. This classification reflects both the functional group composition and the typical applications of such compounds in synthetic chemistry. The presence of the amino group additionally classifies the compound as an amino acid derivative, broadening its potential applications in peptide and protein chemistry.

The MDL number MFCD22510953 provides another standardized identifier used in chemical databases and inventory systems. This numbering system, maintained by Elsevier, offers an alternative means of compound identification that complements the Chemical Abstracts Service registry system and enhances database searchability across different platforms.

属性

IUPAC Name |

tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSWUUVDIYKZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391116-69-0 | |

| Record name | tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Esterification of Carbamic Acid Derivatives

Method Overview:

The classical approach involves reacting carbamic acid with tert-butanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester. This method capitalizes on Fischer esterification principles, where the acid and alcohol are refluxed with an acid catalyst to achieve equilibrium favoring ester formation.

- Reactants: Carbamic acid precursor and tert-butanol

- Catalyst: Acid catalyst (e.g., sulfuric acid)

- Conditions: Reflux at elevated temperatures (~100°C) for several hours

- Outcome: Formation of the tert-butyl ester with moderate to high yields, depending on the purity of starting materials and reaction conditions

Research Findings:

This method remains widely used due to its simplicity and scalability, with yields often exceeding 80%. However, it requires removal of excess alcohol and acid catalysts via distillation or chromatography.

Protection of Amine Groups and Carbamate Formation

Method Overview:

A prevalent strategy involves initially protecting the amino group to prevent side reactions, followed by carbamate formation using di-tert-butyl dicarbonate (Boc anhydride). This approach is particularly useful when synthesizing the target compound from amino precursors.

- Step 1: Protection of amino group with Boc anhydride in the presence of a base such as triethylamine (TEA) or pyridine, typically in dichloromethane (DCM) solvent, yielding a Boc-protected amino compound (e.g., tert-butyl N-(2-amino-3,3-dimethyl-butyl)carbamate).

- Step 2: Conversion of the protected amino group into the carbamate ester by reaction with suitable alcohols or via direct carbamate formation using reagents like tert-butyl chloroformate under controlled conditions.

Research Findings:

This method offers high selectivity and yields, often above 80%, and is adaptable for large-scale synthesis. It also facilitates subsequent functionalization steps.

Use of Di-tert-Butyl Dicarbonate (Boc Anhydride) for Carbamate Protection

Method Overview:

The formation of the carbamate functional group is efficiently achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride). This reagent reacts with amino groups to produce Boc-protected amines, which can then be transformed into the desired ester.

- Reactants: Amino compound and Boc anhydride

- Conditions: Room temperature in DCM or THF, with catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction.

- Outcome: Formation of the Boc-protected carbamate with yields often exceeding 85%.

- High regioselectivity

- Compatibility with various functional groups

- Scalability for industrial synthesis

Multi-step Synthesis Incorporating Click Chemistry

Method Overview:

Recent research has integrated click chemistry techniques to assemble the molecule efficiently. For example, the synthesis of analogues involves initial formation of azide or alkyne intermediates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate the carbamate ester.

- Synthesis of azide or alkyne derivatives of amino acids or amines

- CuAAC reaction with appropriate partners to form the carbamate ester linkage

- Final deprotection and purification steps

Research Findings:

This approach offers high yields, operational simplicity, and is amenable to scale-up, as demonstrated in recent publications.

Summary Data Table of Preparation Methods

Notes on Optimization and Scale-Up

- Reaction Conditions: Maintaining inert atmospheres (nitrogen or argon) minimizes side reactions, especially during click chemistry steps.

- Purification: Chromatography or recrystallization ensures high purity, critical for biological applications.

- Scale Considerations: Use of inexpensive reagents like Boc anhydride and straightforward reaction conditions facilitate scale-up to multi-kilogram batches.

化学反应分析

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Prodrug Development

This compound serves as a prodrug in the development of cancer therapeutics. The tert-butyl ester group enhances the compound's pharmacokinetic properties, allowing for improved absorption and bioavailability in therapeutic applications.

Neuroprotective Drug Development

Research indicates that (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester may have potential as a neuroprotective agent. Studies have shown its ability to cross the blood-brain barrier (BBB), making it a candidate for delivering therapeutic agents to the central nervous system (CNS). Initial findings suggest that derivatives of this compound can effectively penetrate brain tissue, indicating its potential for CNS-targeted therapies.

Organic Synthesis

Protecting Group in Peptide Synthesis

The compound is utilized as a protecting group during peptide synthesis. The tert-butyl ester protects the carboxyl end of amino acids during the elongation of peptide chains. After synthesis, this protecting group can be removed under acidic conditions to yield the final peptide product. This method has been noted for its efficiency and high yields across various amino acid side chains.

Chiral Auxiliary in Synthesis

In chiral chemistry, (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is employed to synthesize chiral amines. It acts as a chiral auxiliary in reactions that produce chiral amines with high enantiomeric purity, crucial for pharmaceutical applications.

Biochemical Applications

Enzyme Inhibition

This compound is investigated for its role as a scaffold in synthesizing enzyme inhibitors targeting metabolic diseases. By mimicking the transition state of enzymatic reactions, it effectively inhibits enzyme activity, offering new treatment avenues for conditions like diabetes.

Polymer Chemistry and Nanotechnology

Surface Modification and Smart Materials

The tert-butyl ester group is also applied in modifying surfaces and creating smart materials with responsive properties. This application is particularly relevant in nanotechnology where tailored materials are essential for innovative applications.

Neuroprotective Studies

Initial studies conducted on derivatives of this compound have demonstrated their ability to reach brain tissues effectively. These studies utilized radiolabeling techniques to track the compounds' distribution within the CNS, suggesting promising avenues for developing targeted therapies for neurodegenerative diseases.

Enzyme Inhibition Research

Research focusing on enzyme inhibition has shown that compounds derived from (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester successfully inhibit key enzymes involved in metabolic pathways. This approach offers innovative strategies for treating metabolic disorders through targeted inhibition.

作用机制

The mechanism of action of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Variations

The tert-butyl carbamate functional group is a recurring motif in synthetic intermediates. However, structural diversity arises from variations in the substituents attached to the carbamate nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected tert-Butyl Carbamates

Key Differences and Implications

Substituent Rigidity: The target compound’s branched aliphatic chain (2-amino-3,3-dimethyl-butyl) contrasts with aromatic (e.g., benzyl ) or heterocyclic (e.g., pyridinylmethyl ) substituents. Aliphatic chains generally enhance solubility in organic solvents, while aromatic groups may improve binding to hydrophobic targets .

Functional Group Diversity: Compounds like tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate incorporate hydroxy and oxo groups, enabling hydrogen bonding or oxidation reactions absent in the target compound.

Applications in Drug Synthesis :

- Piperidine-/pyrrolidine-containing carbamates (e.g., ) are prevalent in kinase inhibitor syntheses, while the target compound’s simpler structure may serve as a versatile building block for alkylamine derivatives .

Physicochemical Properties

生物活性

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a chiral compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its role in various biochemical pathways.

Chemical Structure and Properties

The compound features an amino group, a carbamic acid moiety, and a tert-butyl ester functional group. Its unique stereochemistry enhances its interaction with biological systems. The presence of the chiral center allows for two enantiomers; however, the focus here is primarily on the S-enantiomer, which has shown promising biological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Research indicates that it can act as both a substrate and an inhibitor for various enzymes, influencing their activity and function. This dual role is crucial for its potential applications in treating neurological disorders and other conditions.

Biological Activity

- Neurotransmitter Modulation : Studies have shown that this compound can modulate receptor activity within the central nervous system. It may enhance synaptic transmission and exhibit neuroprotective properties under certain conditions. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to assess these effects .

- Antioxidant Properties : Compounds with similar structures often demonstrate antioxidant activity, which can help mitigate oxidative stress in biological systems . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including proteases involved in viral replication . The ability to inhibit these enzymes suggests potential applications in antiviral therapies.

Case Studies

Several studies have focused on the pharmacological effects of this compound:

- Study on Neurotransmitter Systems : Research indicated that this compound could influence pathways related to cognitive function and mood regulation. The findings suggest potential therapeutic applications for conditions such as depression and anxiety disorders .

- Antiviral Activity : In vitro studies demonstrated that this compound could inhibit influenza virus neuraminidase, showcasing its potential as a non-carbohydrate inhibitor of viral replication . The 50% effective concentration (EC50) was determined using the MTT assay method, indicating significant antiviral properties.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-3,3-dimethylbutyric acid | Similar backbone | Different biological activity compared to (S) form |

| N,N-Diethylglycine | Contains ethyl groups | Involved in different biochemical pathways |

| (S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Exhibits different pharmacological profiles |

The distinct amino and carbamate groups confer unique reactivity and applications to this compound compared to other compounds .

常见问题

Q. What are the standard synthetic routes for introducing the tert-butyl carbamate (Boc) group to amino-substituted aliphatic compounds like (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester?

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or organic bases like DMAP). For sterically hindered amines, such as 2-amino-3,3-dimethylbutane, activation with a catalytic acid (e.g., TFA or HCl) may improve reactivity . Solubility challenges in hydrophobic substrates can be mitigated by using polar aprotic solvents (e.g., DMF) or forming soluble salts with fluorinated acids (e.g., TfOH) .

Q. How does the Boc group enhance the stability of amino functionalities in multi-step organic syntheses?

The Boc group protects amines from nucleophilic attack, oxidation, and side reactions during coupling or reduction steps. Its stability under basic and mildly acidic conditions allows selective deprotection using strong acids (e.g., HCl in dioxane or TFA) without disrupting other functional groups. This is critical in peptide and alkaloid syntheses where orthogonal protection strategies are required .

Q. What analytical techniques are most effective for confirming the integrity of the Boc group in this compound?

- NMR Spectroscopy : Distinct tert-butyl signals at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹.

- HPLC/MS : Monitoring molecular ion peaks ([M+H]⁺) and fragmentation patterns for Boc loss (e.g., m/z –100 for tert-butyl group) .

Advanced Research Questions

Q. How can solubility limitations of this compound in organic solvents be systematically addressed during large-scale synthesis?

Q. What strategies resolve regioselectivity conflicts when introducing the Boc group to polyfunctional amines?

For substrates with multiple amine sites (e.g., primary vs. secondary amines), pH-controlled reactions or steric directing groups can enforce selectivity. For example:

Q. How do steric effects in 3,3-dimethylbutyl substrates influence deprotection kinetics?

Steric hindrance from the 3,3-dimethyl group slows acid-catalyzed deprotection. Kinetic studies in TFA/DCM (1:4) show a 2–3× slower rate compared to linear analogs. Microwave-assisted deprotection (50–60°C, 20 min) or stronger acids (e.g., HBr in AcOH) may accelerate cleavage .

Data Contradiction and Optimization

Q. How to reconcile conflicting reports on the stability of Boc-protected amines under reductive conditions?

While Boc is generally stable to catalytic hydrogenation, conflicting data arise from solvent choice (e.g., EtOAc vs. MeOH) and catalyst loading. For example:

Q. What experimental parameters most significantly impact yield in Boc protection of hindered amines?

Key factors:

- Solvent polarity : DMF > THF > DCM for solubility.

- Temperature : 0–5°C minimizes side reactions.

- Equivalents of Boc₂O : 1.2–1.5 eq for hindered amines vs. 1.0 eq for linear analogs .

Applications in Drug Discovery

Q. How is this compound utilized as an intermediate in enzyme inhibitor design?

The Boc-protected amine serves as a precursor for:

Q. What role does the 3,3-dimethylbutyl moiety play in pharmacokinetic optimization?

The branched alkyl chain increases lipophilicity (logP +0.5–1.0), improving blood-brain barrier penetration in CNS-targeted compounds. However, it may reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。